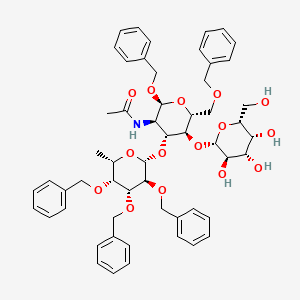
2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is a useful research compound. Its molecular formula is C55H65NO15 and its molecular weight is 980.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside (CAS RN: 71208-05-4) is a complex glycoside with potential biological activities. This compound is notable for its structural complexity and the presence of multiple sugar moieties, which may influence its biological interactions.
Chemical Structure
The chemical structure of this compound includes:
- Acetamido group : Enhances solubility and stability.
- Di-O-benzyl groups : Provide lipophilicity and may influence membrane interactions.
- Fucopyranosyl and galactopyranosyl residues : Suggest potential interactions with lectins and other carbohydrate-binding proteins.
Antimicrobial Activity
Studies have indicated that compounds with similar glycosidic structures exhibit antimicrobial properties. The presence of fucose and galactose in the structure suggests a potential for interaction with microbial cell walls or membranes, which could inhibit growth or induce lysis.
Anti-inflammatory Properties
Glycosides often demonstrate anti-inflammatory effects. The specific arrangement of the sugar moieties in this compound may modulate immune responses by interacting with immune cell receptors, potentially leading to reduced cytokine production.
Case Study: Synthesis and Characterization
A study focused on the synthesis of related compounds demonstrated that controlled benzylation techniques can yield derivatives with enhanced biological activity. The synthesis involved multiple steps including partial benzylation and subsequent glycosidic coupling, which are critical for achieving the desired biological profile .
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Cytotoxicity | Induction of apoptosis |
The biological activity of 2-acetamido compounds often involves:
- Interaction with Cell Membranes : The lipophilic benzyl groups may facilitate penetration into cellular membranes.
- Receptor Binding : Sugar moieties can bind to specific receptors on immune cells, modulating their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit glycosidases, which could contribute to their biological effects.
科学研究应用
Biomedical Research
The compound plays a vital role in biomedical research due to its structural complexity and functional properties. It is particularly useful in:
- Glycobiology : Understanding the roles of carbohydrates in biological processes.
- Cell Signaling : Investigating how glycosylation affects cell communication and signaling pathways.
Pharmaceutical Development
2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is being studied for:
- Drug Formulation : Its ability to enhance the solubility and stability of pharmaceutical compounds.
- Therapeutic Agents : Exploring its potential as a therapeutic agent due to its unique chemical properties.
Analytical Chemistry
In analytical chemistry, this compound serves as a:
- Reference Standard : Used in the calibration of analytical instruments for carbohydrate analysis.
- Probe Molecule : To study interactions between carbohydrates and proteins.
Case Study 1: Glycoconjugate Synthesis
Research has demonstrated that 2-Acetamido-1,6-DI-O-benzyl derivatives can be utilized in synthesizing glycoconjugates. These glycoconjugates are essential for studying cellular interactions and developing targeted drug delivery systems.
Case Study 2: Antibody Development
A study highlighted the use of this compound in the development of antibodies specific to fucose-containing glycans. The antibodies produced showed high specificity and affinity, indicating potential applications in diagnostics and therapeutics.
Data Tables
| Application Area | Description |
|---|---|
| Glycobiology | Studying carbohydrate functions |
| Drug Development | Enhancing drug delivery systems |
| Analytical Chemistry | Reference standard for analysis |
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)71-50-44(56-36(2)58)53(66-33-41-26-16-7-17-27-41)69-43(34-62-29-37-18-8-3-9-19-37)49(50)70-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35-,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52-,53-,54-,55+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSVIBHOZGBZBV-QUJQDILUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H65NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













